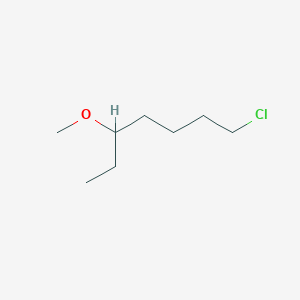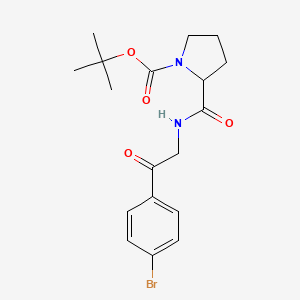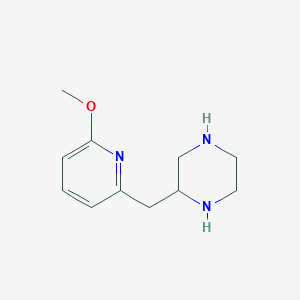
Pent-4-en-1-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-en-1-yl 4-methylbenzenesulfonate: is an organic compound that features a tosylate group attached to a 4-pentenyl chain. Tosylates are known for being excellent leaving groups in various chemical reactions, making them valuable intermediates in organic synthesis . The presence of the 4-pentenyl group introduces a degree of unsaturation, which can be exploited in further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pent-4-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-penten-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the tosylate group replacing the hydroxyl group of the alcohol.
Industrial Production Methods: While specific industrial production methods for 4-pentenyl tosylate are not extensively documented, the general approach involves the large-scale reaction of alcohols with sulfonyl chlorides. The process is scalable and can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Pent-4-en-1-yl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving ability of the tosylate group . It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination, resulting in the formation of alkenes.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 4-pentenyl halides, 4-pentenyl cyanides, and 4-pentenyl amines.
Elimination Reactions: The major product is 1,4-pentadiene.
Applications De Recherche Scientifique
Chemistry: Pent-4-en-1-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and elimination reactions makes it a versatile building block in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, 4-pentenyl tosylate can be used in the production of polymers and other materials where functionalized alkenes are required .
Mécanisme D'action
The mechanism of action of 4-pentenyl tosylate in chemical reactions involves the departure of the tosylate group, which is a good leaving group due to resonance stabilization . This departure facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base involved.
Comparaison Avec Des Composés Similaires
4-Pentenyl mesylate: Similar to 4-pentenyl tosylate but with a mesylate group instead of a tosylate group. Both compounds are used in nucleophilic substitution reactions, but the leaving ability of the tosylate group is generally superior.
4-Pentenyl bromide: Another similar compound where the leaving group is a bromide ion. It also undergoes nucleophilic substitution reactions but may require different reaction conditions compared to tosylates.
Uniqueness: Pent-4-en-1-yl 4-methylbenzenesulfonate is unique due to the combination of the tosylate group’s excellent leaving ability and the 4-pentenyl group’s unsaturation, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo .
Propriétés
Formule moléculaire |
C12H16O3S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
pent-4-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3 |
Clé InChI |
UBHNQKMTBYZSMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[3-(2-methylsulfanyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-ethyl}-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8704427.png)

![[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine](/img/structure/B8704441.png)






![8-(5-Chloropyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8704485.png)

